molecular formula C12H13ClO4 B14353195 2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 91393-70-3

2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)

Katalognummer: B14353195
CAS-Nummer: 91393-70-3
Molekulargewicht: 256.68 g/mol
InChI-Schlüssel: DIQCVUZVAPYLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 2-chloro-1,4-benzenedimethanol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane rings. The reaction conditions often include elevated temperatures and controlled pH to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers and resins.

Wirkmechanismus

The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The chlorinated aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the chlorine atom on the aromatic ring, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This structural feature allows for specific applications in areas where chlorinated compounds are advantageous .

Eigenschaften

CAS-Nummer

91393-70-3

Molekularformel

C12H13ClO4

Molekulargewicht

256.68 g/mol

IUPAC-Name

2-[[2-chloro-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C12H13ClO4/c13-11-3-8(14-4-9-5-15-9)1-2-12(11)17-7-10-6-16-10/h1-3,9-10H,4-7H2

InChI-Schlüssel

DIQCVUZVAPYLCM-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=CC(=C(C=C2)OCC3CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.